![molecular formula C24H24ClN5O B2691668 2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 902336-74-7](/img/structure/B2691668.png)
2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features, including a pyrazolo[1,5-a]pyrimidine core, a phenyl group, a piperazine ring, and an ethanol group . These features suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyrimidine core, the phenyl group, and the piperazine ring. These groups could participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its specific chemical structure. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been synthesized and studied for its structural properties. For example, Wang Jin-peng (2013) optimized the synthesis process, achieving an 88.5% yield under specified conditions, confirming the compound's structure via technological parameters such as raw material ratio, reaction time, and temperature optimization (Wang Jin-peng, 2013).
Pharmacological Potentials
Research has explored the compound's base structure for various pharmacological applications, focusing on antimicrobial and anticancer potentials. For instance, studies have synthesized derivatives that showed variable and modest activity against bacteria and fungi, highlighting the compound's potential as a basis for developing new antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Anticancer and Anti-inflammatory Properties
The compound's derivatives have been investigated for their anticancer and anti-inflammatory activities, indicating some compounds' effectiveness against tumor cell lines and inflammation, which points towards their potential therapeutic uses (R. Aggarwal et al., 2014).
Molecular Mechanism Insights
Studies have also delved into the molecular mechanisms, such as the effect of tertiary amino alcohols derived from the compound on tumor DNA methylation processes, providing insights into its potential mechanism of action in therapeutic contexts (N. Hakobyan et al., 2020).
Kinetic Studies
Further, the compound has been involved in studies examining kinetics and mechanisms of reactions with alicyclic amines, contributing to a broader understanding of its chemical behavior and potential for further chemical modifications (E. Castro et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O/c25-20-8-6-18(7-9-20)21-17-26-30-23(29-12-10-28(11-13-29)14-15-31)16-22(27-24(21)30)19-4-2-1-3-5-19/h1-9,16-17,31H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIKIUKKCFXAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

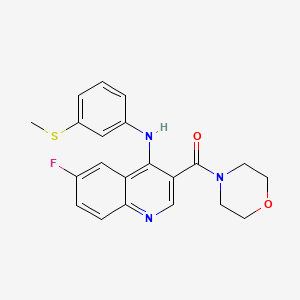
![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)
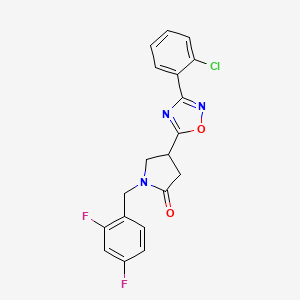
![5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one](/img/structure/B2691589.png)
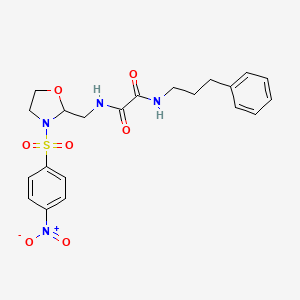
![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)
![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)
![4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691598.png)

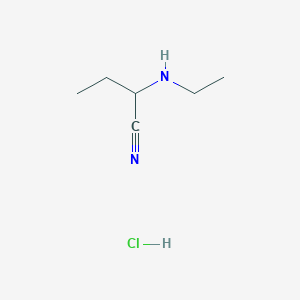
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691603.png)
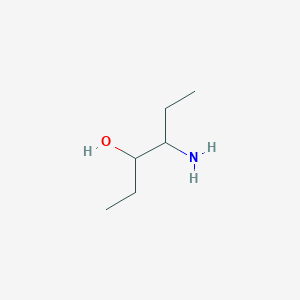
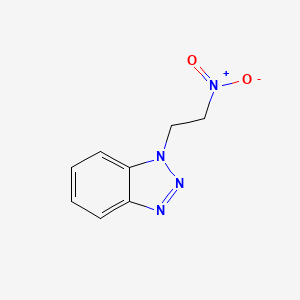
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2691608.png)